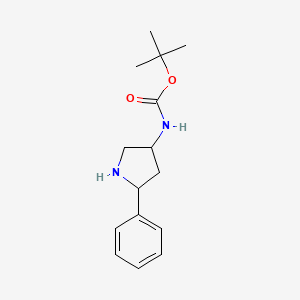

tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a tert-butyl group, a phenyl group, and a pyrrolidine ring, making it a versatile intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 5-phenylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

tert-Butyl chloroformate+5-phenylpyrrolidine→tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and scaling up the production process.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the tert-butyl carbamate protecting group, yielding the free amine.

Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other functional groups.

Oxidation and Reduction: The phenyl group in the compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for acidic hydrolysis; sodium hydroxide (NaOH) for basic hydrolysis.

Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3); reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

Hydrolysis: Free amine (5-phenylpyrrolidine) and tert-butanol.

Substitution: Depending on the nucleophile used, different substituted products can be formed.

Oxidation and Reduction: Oxidized or reduced derivatives of the phenyl group.

Aplicaciones Científicas De Investigación

tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of therapeutic agents.

Industry: Applied in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine functionality, preventing it from participating in unwanted side reactions. The protecting group can be selectively removed under mild acidic or basic conditions, revealing the free amine for further chemical transformations.

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl carbamate: A simpler carbamate protecting group used for amines.

Benzyl carbamate: Another protecting group that can be removed by catalytic hydrogenation.

Fluorenylmethoxycarbonyl (FMoc) carbamate: A protecting group that can be removed under basic conditions.

Uniqueness

tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate is unique due to the presence of the phenylpyrrolidine moiety, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of amines are required.

Actividad Biológica

tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a five-membered pyrrolidine ring substituted with a phenyl group at the 5-position and a tert-butyl carbamate moiety. Its molecular formula is C15H22N2O2, with a molecular weight of approximately 262.35 g/mol. The structure contributes significantly to its biological activity by influencing its interactions with various biological targets.

Research indicates that compounds with similar structures can interact with neurotransmitter systems, particularly dopamine and serotonin pathways. These interactions are crucial for the therapeutic effects observed in various neurological disorders. The binding affinity and efficacy towards specific receptors have been studied using techniques such as radiolabeled ligand binding assays and in vivo behavioral tests.

Neuropharmacological Effects

This compound has shown promising neuropharmacological effects, making it a candidate for treating conditions such as anxiety and depression. Studies suggest that it may modulate the activity of serotonin receptors, potentially leading to anxiolytic and antidepressant effects.

Antifungal and Anti-inflammatory Properties

In addition to its neuropharmacological potential, this compound has demonstrated antifungal and anti-inflammatory activities. Preliminary studies indicate that it may inhibit the growth of certain fungal strains and reduce inflammation markers in vitro, suggesting its applicability in treating fungal infections and inflammatory diseases .

Case Studies

-

Neuropharmacology Study :

A study investigating the effects of this compound on anxiety-like behavior in rodent models showed significant reductions in anxiety levels compared to control groups. The treatment group exhibited increased exploratory behavior in elevated plus maze tests, indicating potential anxiolytic properties. -

Antifungal Activity :

In vitro tests against Candida albicans revealed that this compound had an MIC (Minimum Inhibitory Concentration) of 16 μg/mL, demonstrating moderate antifungal activity. Further studies are needed to explore its mechanism of action against fungal pathogens.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds highlights the unique biological profile of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl N-(1-benzoyl)-pyrrolidin-3-carboxamide | Benzoyl group | Different metabolic pathways |

| Tert-butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamate | p-Tolyl substitution | Altered pharmacodynamics |

| Tert-butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate | Phenethyl substitution | Variation in receptor selectivity |

This table illustrates how variations in substituents can significantly influence biological activities and therapeutic applications.

Propiedades

IUPAC Name |

tert-butyl N-(5-phenylpyrrolidin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-12-9-13(16-10-12)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHRWBNVAKQKGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677784 |

Source

|

| Record name | tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253789-67-1 |

Source

|

| Record name | tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.